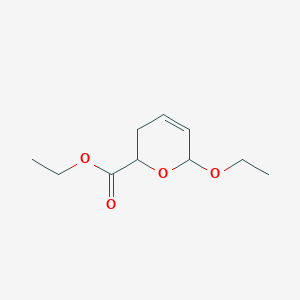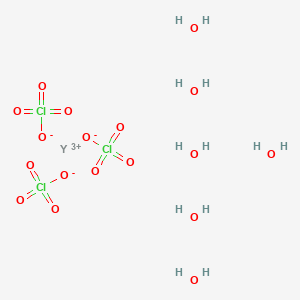
過塩素酸イットリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Yttrium perchlorate is an inorganic compound with the chemical formula Y(ClO₄)₃. It is an yttrium salt of perchloric acid. This compound is known for its strong oxidizing properties and is typically found in a liquid state. It is soluble in water and forms a hexahydrate with the formula Y(ClO₄)₃·6H₂O .
科学的研究の応用
Yttrium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
Yttrium perchlorate (Y(ClO4)3) is an inorganic compound and an yttrium salt of perchloric acid . The primary targets of Yttrium perchlorate are the liver and spleen . It has been found that the colloidal yttrium-containing material is taken up by phagocytic cells in these organs .
Mode of Action
Yttrium perchlorate interacts with its targets primarily through the yttrium ion (Y3+). The Y3+ ions can interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution . This interaction can lead to changes in the function of metal-biomolecule complexes .
Biochemical Pathways
It is known that yttrium perchlorate can cause reactive oxygen species (ros) overproduction and inhibit antioxidative defense, leading to dna damage . The DNA damage repair pathways can be significantly inhibited at high concentrations of Yttrium perchlorate .
Pharmacokinetics
Yttrium perchlorate is soluble in water , which suggests that it can be readily absorbed and distributed in the body.
Result of Action
The molecular and cellular effects of Yttrium perchlorate’s action primarily involve DNA damage and cytotoxicity. Yttrium perchlorate can induce DNA damage through causing intracellular ROS overproduction and inhibition of antioxidative defense . This DNA damage can lead to cytotoxicity in cells .
Action Environment
Environmental factors can influence the action of Yttrium perchlorate. For instance, the pH, temperature, salt concentration, presence of metabolic inhibitors or electron acceptors, nutritional conditions, and time of contact can regulate the capacity of perchlorate sorption by the microbial system . These factors can potentially affect the efficacy and stability of Yttrium perchlorate.
生化学分析
Biochemical Properties
Yttrium perchlorate interacts with water to form hydrated yttrium ions . These ions can form outer-sphere ion pairs and contact ion pairs in concentrated perchlorate solutions .
Cellular Effects
The biological effects of Yttrium refer to the activity, behavior, and toxicity of Yttrium element or compounds in cells, tissues, organs, and organisms . Yttrium perchlorate can cause acute hepatic injury and transient increase of plasma calcium .
Molecular Mechanism
Yttrium perchlorate exerts its effects at the molecular level through its interactions with water molecules to form hydrated yttrium ions . These ions can interact with other ions in solution, affecting the overall ionic balance and potentially influencing biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yttrium perchlorate can change over time. For instance, the formation of hydrated yttrium ions and ion pairs can vary depending on the concentration of the perchlorate solution .
Dosage Effects in Animal Models
In animal models, the effects of Yttrium perchlorate can vary with dosage. For example, intravenous injection of yttrium chloride in rats caused acute hepatic injury and a transient increase in plasma calcium .
Transport and Distribution
Yttrium perchlorate can be transported and distributed within cells and tissues. For instance, in rats, yttrium-containing material was taken up by phagocytic cells in the liver and spleen .
Subcellular Localization
Given its interactions with water and other ions, it could potentially localize to areas of the cell where these interactions are most relevant .
準備方法
Synthetic Routes and Reaction Conditions
Yttrium perchlorate can be synthesized by dissolving yttrium oxide (Y₂O₃) in perchloric acid (HClO₄) solution. The reaction typically produces yttrium perchlorate octahydrate . The general reaction is as follows: [ \text{Y}_2\text{O}_3 + 6 \text{HClO}_4 \rightarrow 2 \text{Y(ClO}_4\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of yttrium perchlorate involves similar methods, often utilizing high-purity yttrium oxide and concentrated perchloric acid. The process is carried out under controlled conditions to ensure the complete dissolution of yttrium oxide and the formation of the desired perchlorate compound .
化学反応の分析
Types of Reactions
Yttrium perchlorate undergoes various chemical reactions, including:
Oxidation: As a strong oxidizer, yttrium perchlorate can facilitate oxidation reactions.
Complex Formation: It can form complexes with various ligands, such as crown ethers and organic solvents.
Common Reagents and Conditions
Oxidation Reactions: Typically involve reducing agents and are carried out under controlled temperatures to prevent explosive reactions.
Complex Formation: Involves the use of organic solvents like acetone, methanol, and ethanol under specific temperature conditions.
Major Products
Oxidation: Produces oxidized forms of the reactants.
Complex Formation: Results in the formation of yttrium-ligand complexes, which can be used in various applications.
類似化合物との比較
Similar Compounds
Yttrium nitrate (Y(NO₃)₃): Another yttrium salt with strong oxidizing properties.
Yttrium chloride (YCl₃): A yttrium salt used in various chemical reactions and industrial applications.
Yttrium sulfate (Y₂(SO₄)₃): Used in similar applications as yttrium perchlorate but with different chemical properties.
Uniqueness
Yttrium perchlorate is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring strong oxidizing agents and in the stabilization of reactive species .
特性
CAS番号 |
14017-56-2 |
|---|---|
分子式 |
ClHO4Y |
分子量 |
189.36 g/mol |
IUPAC名 |
perchloric acid;yttrium |
InChI |
InChI=1S/ClHO4.Y/c2-1(3,4)5;/h(H,2,3,4,5); |
InChIキー |
NASANMXFTVINAA-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |
正規SMILES |
OCl(=O)(=O)=O.[Y] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?
A2: Yes, yttrium perchlorate, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []
Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?
A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.
Q3: How does yttrium perchlorate interact with amide-containing cryptands?
A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that yttrium perchlorate forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


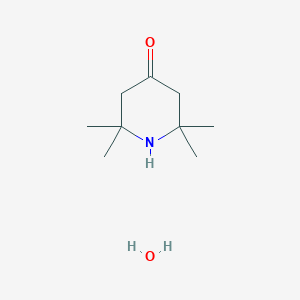
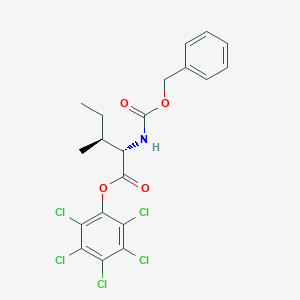
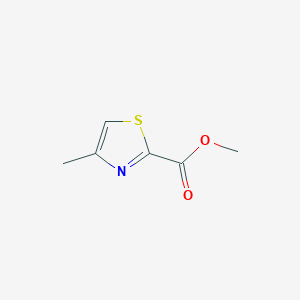



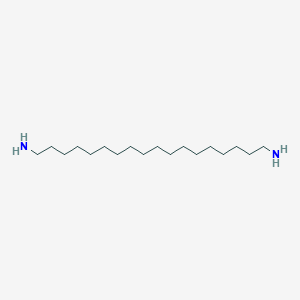

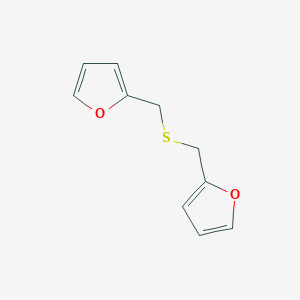


![3-Phenylbenzo[b]thiophene](/img/structure/B77834.png)
